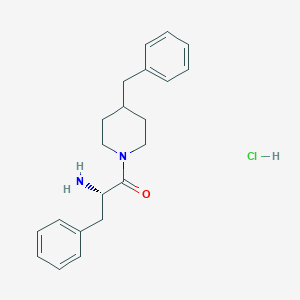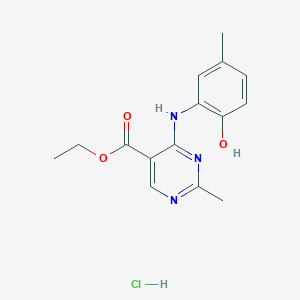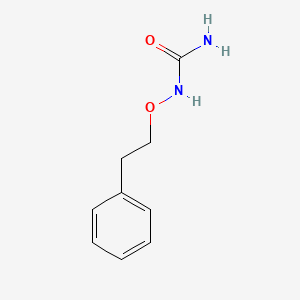![molecular formula C19H30N4O4S B7851345 2-[(7-decyl-1,3-dimethyl-2,6-dioxo-9H-purin-7-ium-8-yl)sulfanyl]acetate](/img/structure/B7851345.png)
2-[(7-decyl-1,3-dimethyl-2,6-dioxo-9H-purin-7-ium-8-yl)sulfanyl]acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound with the identifier “2-[(7-decyl-1,3-dimethyl-2,6-dioxo-9H-purin-7-ium-8-yl)sulfanyl]acetate” is a small molecule known for its ability to bind to other small molecules. It is predicted to be located in the extracellular region and is a protein-coding compound .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation methods for 2-[(7-decyl-1,3-dimethyl-2,6-dioxo-9H-purin-7-ium-8-yl)sulfanyl]acetate are not explicitly detailed in the available literature. general synthetic routes for small molecules typically involve multiple steps, including the selection of appropriate starting materials, reagents, and reaction conditions. These steps often include:
Selection of starting materials: Choosing the appropriate organic compounds that will serve as the building blocks.
Reaction conditions: Utilizing specific temperatures, solvents, and catalysts to facilitate the desired chemical reactions.
Purification: Employing techniques such as crystallization, distillation, or chromatography to isolate the pure compound.
Industrial Production Methods
Industrial production methods for small molecules like this compound often involve large-scale synthesis using automated equipment and stringent quality control measures. These methods ensure the consistent production of high-purity compounds suitable for research and industrial applications.
Chemical Reactions Analysis
Types of Reactions
2-[(7-decyl-1,3-dimethyl-2,6-dioxo-9H-purin-7-ium-8-yl)sulfanyl]acetate can undergo various types of chemical reactions, including:
Oxidation: The compound may react with oxidizing agents to form oxidized products.
Reduction: It can be reduced using reducing agents to yield reduced forms.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidizing agents: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and nitric acid.
Reducing agents: Typical reducing agents include sodium borohydride, lithium aluminum hydride, and hydrogen gas.
Substitution reagents: These may include halogens, alkylating agents, and nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.
Scientific Research Applications
2-[(7-decyl-1,3-dimethyl-2,6-dioxo-9H-purin-7-ium-8-yl)sulfanyl]acetate has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound for studying small molecule interactions and binding activities.
Biology: The compound is utilized in research involving protein-ligand interactions and extracellular signaling.
Medicine: this compound is investigated for its potential therapeutic applications, particularly in targeting specific molecular pathways.
Mechanism of Action
The mechanism of action of 2-[(7-decyl-1,3-dimethyl-2,6-dioxo-9H-purin-7-ium-8-yl)sulfanyl]acetate involves its ability to bind to small molecules and proteins. This binding activity is facilitated by specific molecular targets and pathways, which include:
Molecular targets: The compound interacts with proteins and other small molecules in the extracellular region.
Pathways involved: The binding activity of this compound can influence various biological pathways, including signaling cascades and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-[(7-decyl-1,3-dimethyl-2,6-dioxo-9H-purin-7-ium-8-yl)sulfanyl]acetate include other small molecules with binding activities, such as:
CID 54684141: A compound with similar binding properties.
CID 163451-81-8: Another small molecule with comparable interactions.
Uniqueness
This compound is unique due to its specific binding activity and extracellular localization. This distinguishes it from other small molecules that may have different binding affinities or intracellular targets.
Properties
IUPAC Name |
2-[(7-decyl-1,3-dimethyl-2,6-dioxo-9H-purin-7-ium-8-yl)sulfanyl]acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30N4O4S/c1-4-5-6-7-8-9-10-11-12-23-15-16(20-18(23)28-13-14(24)25)21(2)19(27)22(3)17(15)26/h4-13H2,1-3H3,(H,24,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTMGWIGRYYAKHT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCC[N+]1=C(NC2=C1C(=O)N(C(=O)N2C)C)SCC(=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCC[N+]1=C(NC2=C1C(=O)N(C(=O)N2C)C)SCC(=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30N4O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[[Benzyl(ethyl)amino]methyl]benzoic acid;hydrochloride](/img/structure/B7851280.png)
![4-[[4-(2-Hydroxyethyl)piperazin-1-yl]methyl]benzoic acid;dihydrochloride](/img/structure/B7851281.png)
![(2S)-2-amino-3-methyl-N-[2-(trifluoromethyl)phenyl]pentanamide hydrochloride](/img/structure/B7851288.png)


![N-cyclohexyl-2-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine](/img/structure/B7851317.png)

![2-[(2-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)amino]acetic acid](/img/structure/B7851328.png)
![2-amino-4-(1H-benzo[d]imidazol-2-yl)butanoic acid hydrochloride](/img/structure/B7851337.png)
![2-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]-3-(pyridin-3-yl)prop-2-enenitrile](/img/structure/B7851355.png)


![1-[3-[(6-Methylthieno[2,3-d]pyrimidin-4-yl)amino]propanoyl]piperidine-3-carboxylic acid](/img/structure/B7851367.png)
